molecular formula C20H15FN4O2S3 B11277013 N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11277013
M. Wt: 458.6 g/mol
InChI Key: USFIYLWOAYQRBN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolopyrimidine core, a phenyl group, and a fluoro-methylphenyl moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step may involve the use of a Grignard reagent or other organometallic compounds.

    Attachment of the fluoro-methylphenyl moiety: This can be done through a nucleophilic substitution reaction using a fluoro-methylphenyl halide.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using automated synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro-methylphenyl moiety, using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: This compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to enzymes: Inhibiting their activity by interacting with the active site.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Similar compounds to N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide include:

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

    Phenylacetamides: Compounds with a phenyl group attached to an acetamide moiety.

    Fluoroaromatics: Compounds containing a fluorinated aromatic ring.

The uniqueness of N-(3-fluoro-4-methylphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15FN4O2S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15FN4O2S3/c1-11-7-8-12(9-14(11)21)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

USFIYLWOAYQRBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)F

Origin of Product

United States

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